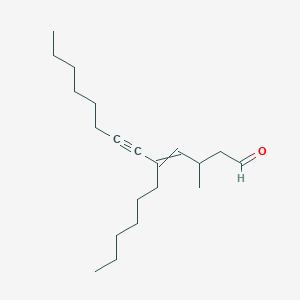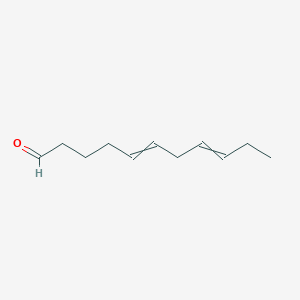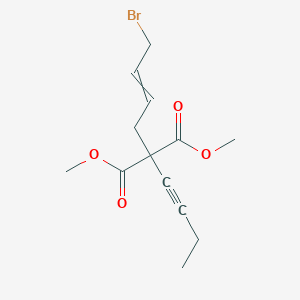![molecular formula C13H22BrF2NO B14210459 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide CAS No. 823178-58-1](/img/structure/B14210459.png)
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide typically involves the following steps:
Formation of the bicyclic nonane structure: This step involves the cyclization of appropriate precursors to form the bicyclo[6.1.0]nonane core.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the morpholine ring: This is done through nucleophilic substitution reactions where the morpholine ring is introduced to the bicyclic structure.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide involves its interaction with specific
属性
CAS 编号 |
823178-58-1 |
|---|---|
分子式 |
C13H22BrF2NO |
分子量 |
326.22 g/mol |
IUPAC 名称 |
4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide |
InChI |
InChI=1S/C13H21F2NO.BrH/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16;/h11H,1-10H2;1H |
InChI 键 |
JBVGWXVAYWOBSM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2(C(C2(F)F)CC1)N3CCOCC3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
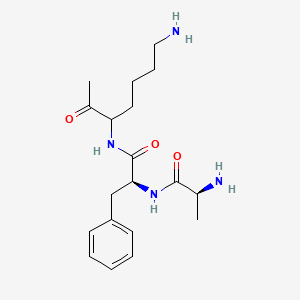


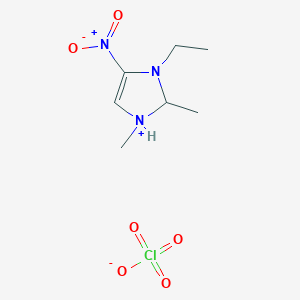

![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

